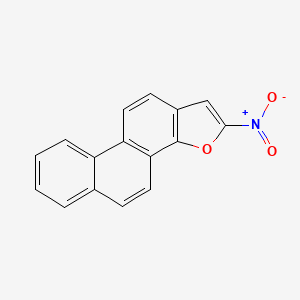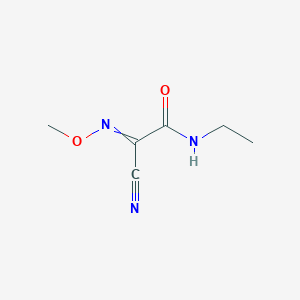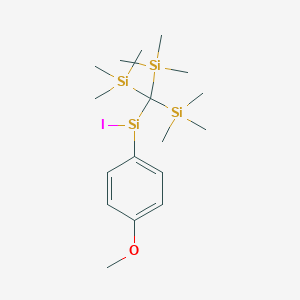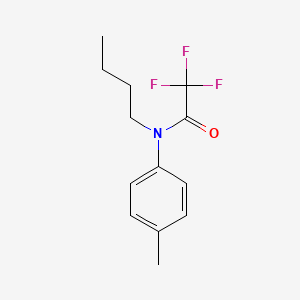![molecular formula C10H22N2O B14301011 N-[2-(Dimethylamino)ethyl]hexanamide CAS No. 114011-25-5](/img/structure/B14301011.png)
N-[2-(Dimethylamino)ethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)ethyl]hexanamide is an organic compound with the molecular formula C12H27N3O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanoyl chloride+N,N-dimethylethylenediamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Dimethylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hexanoic acid and dimethylaminoethanol.
Reduction: Formation of N-[2-(Dimethylamino)ethyl]hexylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)ethyl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Dimethylamino)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylhexanamide: Similar structure but lacks the ethyl group.
N,N-Diethylhexanamide: Similar structure but with ethyl groups instead of methyl groups.
Hexanamide: The parent compound without any substitutions.
Uniqueness
N-[2-(Dimethylamino)ethyl]hexanamide is unique due to the presence of both the hexanamide and dimethylaminoethyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
114011-25-5 |
|---|---|
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]hexanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-5-6-7-10(13)11-8-9-12(2)3/h4-9H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
UCMIHHNXXZIFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)

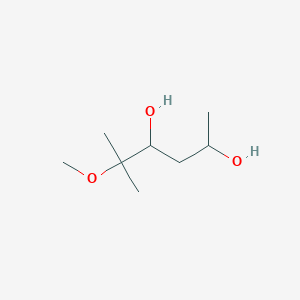
![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
